tert-Butyl 2-bromo-6-chlorobenzylcarbamate
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Overview
Description
tert-Butyl 2-bromo-6-chlorobenzylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a benzylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-6-chlorobenzylcarbamate typically involves the reaction of 2-bromo-6-chlorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-6-chlorobenzylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzylcarbamates.
Oxidation: Formation of hydroxylated or oxidized derivatives.
Reduction: Formation of benzylamines.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-6-chlorobenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the activity of specific enzymes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-6-chlorobenzylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- tert-Butyl 2-bromo-6-chloropyridin-3-ylcarbamate
- tert-Butyl 2-bromo-6-chlorobenzylamine
- tert-Butyl 2-bromo-6-chlorobenzyl ether
Uniqueness: tert-Butyl 2-bromo-6-chlorobenzylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both bromine and chlorine atoms provides opportunities for selective chemical modifications and interactions.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-6-chlorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHRVGFBDKNMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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